molecular formula C17H19NO B11859640 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone CAS No. 920491-98-1

2-(2-(Quinolin-8-yl)ethyl)cyclohexanone

Cat. No.: B11859640
CAS No.: 920491-98-1
M. Wt: 253.34 g/mol
InChI Key: VRGNZESVGFPEHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone typically involves the reaction of quinoline derivatives with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where quinoline is reacted with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Quinolin-8-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Quinolin-8-yl)ethyl)cyclohexanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its quinoline scaffold which is known for various pharmacological activities.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Quinolin-8-yl)ethyl)cyclohexanone is unique due to its specific structure, which combines the quinoline moiety with a cyclohexanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

920491-98-1

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(2-quinolin-8-ylethyl)cyclohexan-1-one

InChI

InChI=1S/C17H19NO/c19-16-9-2-1-5-13(16)10-11-15-7-3-6-14-8-4-12-18-17(14)15/h3-4,6-8,12-13H,1-2,5,9-11H2

InChI Key

VRGNZESVGFPEHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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